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Compound of Interest

Compound Name: GSK-7975A

Cat. No.: B15615724 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action

of GSK-7975A, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC)

channels, on its target, the Orai channel. By compiling quantitative data, detailing experimental

methodologies, and visualizing key pathways, this document serves as a comprehensive

resource for understanding the molecular interactions that govern this inhibition.

Executive Summary
GSK-7975A is a potent inhibitor of Orai1 and Orai3 channels, key components of the CRAC

channel responsible for store-operated calcium entry (SOCE) in numerous cell types. Emerging

evidence indicates that GSK-7975A acts as an allosteric pore blocker. Rather than directly

occluding the ion conduction pathway, it binds to a site on the Orai channel that influences the

conformation of the pore's selectivity filter. This inhibitory action is critically dependent on the

geometry of the Orai pore. Notably, GSK-7975A does not interfere with the upstream activation

steps of STIM1 oligomerization or the subsequent coupling of STIM1 to the Orai channel,

pinpointing its direct action on the channel itself.[1][2][3][4][5] This guide delves into the

specifics of this interaction, providing the quantitative data and experimental context necessary

for advanced research and development.
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The inhibitory potency of GSK-7975A has been characterized across different Orai isoforms

and cell types. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency (IC50) of GSK-7975A on Orai Channels

Channel/Current Cell Type IC50 (μM) Reference

STIM1-activated Orai1 HEK293 4.1 [1]

STIM1-activated Orai3 HEK293 3.8 [1]

Endogenous CRAC

Current
RBL-2H3 mast cells 0.8 ± 0.1 [1]

Thapsigargin-induced

Ca2+ influx
Pancreatic acinar cells 3.4 [6]

Constitutively active

Orai1-V107M
HEK-293T ~4 [7]

Constitutively active

Orai1-L138F
HEK-293T ~4 [7]

Constitutively active

Orai1-T184M
HEK-293T ~4 [7]

Constitutively active

Orai1-P245L
HEK-293T ~4 [7]

Table 2: Kinetic and Stoichiometric Parameters of GSK-7975A Inhibition
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Parameter Value
Channel/Curre
nt

Significance Reference

Hill Coefficient ~1 Orai1 and Orai3

Suggests a 1:1

molar interaction

between GSK-

7975A and the

Orai channel.

[1]

Onset of

Inhibition

~2.5-fold slower

than La3+

STIM1-activated

Orai1

Indicates a mode

of action distinct

from a direct,

rapid pore

blocker.

[1]

Reversibility

Almost no

current recovery

upon wash-out

over 4 min

STIM1-activated

Orai1/Orai3

Suggests a slow

dissociation rate

and stable

binding to the

channel.

[1][2][4]

Signaling Pathway and Proposed Mechanism of
Action
GSK-7975A acts on the Orai channel after the primary activation steps of the SOCE pathway

have occurred. The following diagram illustrates the canonical SOCE pathway and the point of

intervention for GSK-7975A.
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Figure 1. Store-operated calcium entry (SOCE) pathway and inhibition by GSK-7975A.
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Experimental Protocols
The characterization of GSK-7975A's effects on Orai channels relies on several key

experimental techniques. Detailed methodologies for these are provided below.

Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through Orai channels

in the plasma membrane of a single cell.

Objective: To quantify the inhibitory effect of GSK-7975A on Orai channel currents (ICRAC).

Methodology:

Cell Preparation: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids

encoding for STIM1 and the desired Orai isoform (e.g., Orai1 or Orai3). Cells are cultured on

glass coverslips for 24-48 hours post-transfection.

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a

resistance of 2-5 MΩ when filled with the intracellular solution.

Solutions:

External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, adjusted

to pH 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES,

adjusted to pH 7.2 with CsOH. Passive store depletion is induced by the high

concentration of the Ca2+ chelator BAPTA.

Recording:

A giga-seal is formed between the micropipette and the cell membrane. The membrane

patch is then ruptured to achieve the whole-cell configuration.

The cell is held at a holding potential of 0 mV. Voltage ramps (e.g., -100 mV to +100 mV

over 100 ms) are applied every 2 seconds to elicit currents and generate a current-voltage

(I-V) relationship.
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Once a stable ICRAC is established, GSK-7975A is applied to the external solution at

various concentrations via a perfusion system.

Data Analysis: The inward current at a negative potential (e.g., -80 mV) is measured to

determine the extent of inhibition. IC50 values are calculated by fitting the concentration-

response data to a Hill equation.

HEK293 cells co-transfected
with STIM1 and Orai1/3

Whole-cell patch-clamp
configuration established

Passive store depletion
with intracellular BAPTA

Record baseline I-CRAC
using voltage ramps

Perfusion with varying
concentrations of GSK-7975A

Record inhibited I-CRAC
Data analysis:

Concentration-response curve
and IC50 calculation

Click to download full resolution via product page

Figure 2. Workflow for whole-cell patch-clamp analysis of Orai1 inhibitors.

Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is utilized to investigate whether GSK-7975A affects the protein-protein

interactions that precede Orai channel activation, specifically STIM1-STIM1 oligomerization

and STIM1-Orai1 coupling.

Objective: To determine if GSK-7975A disrupts the interaction between STIM1 and Orai1.

Methodology:

Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently

tagged proteins, such as STIM1-CFP (cyan fluorescent protein, the FRET donor) and Orai1-

YFP (yellow fluorescent protein, the FRET acceptor).

Store Depletion: Intracellular calcium stores are depleted by treating the cells with a SERCA

pump inhibitor, such as thapsigargin (e.g., 1 μM), in a Ca2+-free external solution. This

induces the oligomerization of STIM1 and its translocation to ER-PM junctions, where it co-

localizes with Orai1.

FRET Imaging:

Cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., using

acceptor photobleaching or sensitized emission).
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An increase in FRET efficiency indicates that the donor (STIM1-CFP) and acceptor (Orai1-

YFP) are in close proximity (typically <10 nm), signifying their interaction.

Compound Application: GSK-7975A (e.g., 10 μM) is added to the cells after store depletion

and the establishment of a stable FRET signal.

Data Analysis: The FRET signal is monitored over time after the addition of GSK-7975A. A

lack of change in the FRET signal indicates that the compound does not disrupt the STIM1-

Orai1 interaction.[1]

Co-transfect HEK293 cells with
STIM1-CFP and Orai1-YFP

Deplete ER Ca²⁺ stores
(e.g., with thapsigargin)

STIM1-CFP and Orai1-YFP
co-localize at ER-PM junctions
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(indicates STIM1-Orai1 interaction)

Apply GSK-7975A

Continue to measure FRET signal

Analyze for changes in FRET
(No significant change observed)
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Figure 3. Workflow for FRET microscopy to assess STIM1-Orai1 interaction.

The Binding Site: An Allosteric Locus near the Pore
The precise binding site of GSK-7975A on the Orai channel has not been definitively resolved

by high-resolution structural studies like cryo-EM. However, a combination of mutagenesis

studies and in silico modeling points towards an allosteric binding site located on the

extracellular side of the channel, in close proximity to the pore and its selectivity filter.[3][5]

Key Evidence:

Mutagenesis of the Selectivity Filter: The Orai1 E106D mutation, which alters the charge and

geometry of the pore's selectivity filter and reduces Ca2+ selectivity, significantly diminishes

the inhibitory effect of GSK-7975A.[1][4] This strongly suggests that the binding or the

subsequent allosteric effect of GSK-7975A is dependent on the wild-type conformation of

this region.

Lack of Interference with STIM1 Coupling: FRET studies have shown that GSK-7975A does

not disrupt the interaction between STIM1 and Orai1.[1][8] This rules out a mechanism of

action that involves preventing the activation of the channel by its upstream partner and

points to a direct effect on the channel itself.

In Silico Docking: Computational modeling studies have proposed a putative binding site for

GSK-7975A near the pore-forming M1 helices of adjacent Orai1 subunits on the extracellular

side.[3] This predicted site is consistent with the experimental data suggesting an

extracellular mode of action and an influence on the selectivity filter.

Extracellular Application: Experimental evidence indicates that GSK-7975A is effective when

applied to the extracellular side of the cell membrane.[3]

Taken together, these findings support a model where GSK-7975A binds to an extracellularly

accessible allosteric pocket on the Orai channel. This binding event induces a conformational

change that is transmitted to the pore's selectivity filter, thereby inhibiting Ca2+ permeation

without directly blocking the pore or interfering with the STIM1-Orai1 interaction.
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Conclusion and Future Directions
GSK-7975A is a valuable pharmacological tool for studying the function of Orai channels and

represents a promising lead compound for the development of therapeutics targeting SOCE-

mediated pathologies. Its mechanism as an allosteric inhibitor that targets the pore region

without affecting the STIM1-Orai1 coupling provides a nuanced approach to modulating CRAC

channel activity.

Future research, particularly high-resolution cryo-electron microscopy of the Orai channel in

complex with GSK-7975A, will be crucial for precisely delineating the binding site and

understanding the atomic-level conformational changes that lead to channel inhibition. Such

structural insights will undoubtedly accelerate the design of next-generation Orai modulators

with enhanced specificity and therapeutic potential.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b15615724#understanding-the-binding-site-of-gsk-
7975a-on-orai-channels]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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